6-Methoxy-2-naphthonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxynaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEFYGCKCMJSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325130 | |

| Record name | 6-Methoxy-2-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67886-70-8 | |

| Record name | 67886-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxynaphthalene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-2-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 6-Methoxy-2-naphthonitrile, a key intermediate in the synthesis of various organic compounds. This document details its physical and spectroscopic characteristics, outlines experimental protocols for their determination, and discusses its synthesis and potential biological relevance.

Core Chemical Properties

This compound, also known as 2-Cyano-6-methoxynaphthalene, is a crystalline solid at room temperature. Its core structure consists of a naphthalene ring system substituted with a methoxy group at the 6-position and a nitrile group at the 2-position.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 67886-70-8 | |

| Molecular Formula | C₁₂H₉NO | |

| Molecular Weight | 183.21 g/mol | |

| Melting Point | 106-107 °C | |

| Boiling Point | 205-208 °C at 14 mmHg | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. Limited solubility in alcohols and insoluble in water. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyanation of 6-bromo-2-methoxynaphthalene. This reaction typically utilizes a cyanide source, such as copper(I) cyanide or sodium cyanide, in a suitable solvent.

Experimental Protocol: Cyanation of 6-bromo-2-methoxynaphthalene

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

6-bromo-2-methoxynaphthalene

-

Copper(I) cyanide (CuCN)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Pyridine

-

Hydrochloric acid (HCl)

-

Sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-bromo-2-methoxynaphthalene and copper(I) cyanide in anhydrous DMF and a small amount of pyridine.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

An In-depth Technical Guide on the Structural Elucidation and Analysis of 2-Cyano-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and analysis of 2-Cyano-6-methoxynaphthalene, a naphthalene derivative of interest in medicinal chemistry. This document details the compound's physicochemical properties, spectral characterization, and potential biological significance, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

2-Cyano-6-methoxynaphthalene, also known as 6-methoxy-2-naphthonitrile, is a solid, crystalline compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₉NO | [1][2] |

| Molecular Weight | 183.21 g/mol | [2][3] |

| CAS Number | 67886-70-8 | [2][3] |

| Melting Point | 106-107 °C | [3] |

| Boiling Point | 205-208 °C at 14 mmHg | [3] |

| Appearance | Solid | - |

Synthesis

The synthesis of 2-Cyano-6-methoxynaphthalene can be achieved through the cyanation of a halogenated precursor. A common method involves the reaction of 2-bromo-6-methoxynaphthalene with a cyanide source, such as copper(I) cyanide. This reaction is typically carried out in a high-boiling polar aprotic solvent.

Experimental Protocol: Synthesis of 2-Cyano-6-methoxynaphthalene

This is a generalized protocol based on common synthetic methods for similar compounds, as a detailed specific protocol was not available in the searched literature.

-

Reactants: 2-bromo-6-methoxynaphthalene and copper(I) cyanide (CuCN).

-

Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methoxynaphthalene in the chosen solvent. b. Add copper(I) cyanide to the solution. The molar ratio of CuCN to the bromo-precursor is typically in slight excess. c. Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). d. After the reaction is complete, cool the mixture to room temperature. e. Pour the reaction mixture into an aqueous solution of a complexing agent for copper, such as ferric chloride or a mixture of ferric chloride and hydrochloric acid, to facilitate the removal of copper salts. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). g. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. h. Remove the solvent under reduced pressure. i. Purify the crude product by recrystallization or column chromatography to obtain pure 2-Cyano-6-methoxynaphthalene.

Structural Elucidation and Spectral Analysis

The structural confirmation of 2-Cyano-6-methoxynaphthalene relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 2-Cyano-6-methoxynaphthalene would include distinct aromatic protons and a singlet for the methoxy group protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum will show signals for the aromatic carbons, the nitrile carbon, and the methoxy carbon.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Aromatic Protons | Aromatic Carbons |

| Methoxy Protons (singlet) | Nitrile Carbon |

| Methoxy Carbon |

Note: Specific peak assignments and coupling constants were not available in the searched literature. The table represents the expected regions for the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Cyano-6-methoxynaphthalene is expected to show characteristic absorption bands for the nitrile group (C≡N stretch) and the ether linkage (C-O stretch), as well as bands corresponding to the aromatic naphthalene ring.

Specific IR spectral data for 2-Cyano-6-methoxynaphthalene was not found in the searched literature. The expected characteristic peaks are listed in Table 2.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Nitrile (C≡N) stretch | 2240-2220 |

| Aromatic C=C stretch | 1600-1450 |

| C-O (ether) stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 2-Cyano-6-methoxynaphthalene would show a molecular ion peak (M⁺) corresponding to its molecular weight (183.21).

A specific mass spectrum for 2-Cyano-6-methoxynaphthalene was not found in the searched literature.

Potential Biological Significance

The presence of the cyano and methoxy groups on the naphthalene ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn can affect its biological activity. For instance, some studies have explored the anticancer potential of various methoxynaphthalene derivatives.[4][8] The introduction of a cyano group can also modulate the biological profile of a molecule.

Further research is warranted to explore the potential therapeutic applications of 2-Cyano-6-methoxynaphthalene. Initial studies could involve screening for its cytotoxic effects on various cancer cell lines or evaluating its anti-inflammatory properties in relevant in vitro assays.

Visualizations

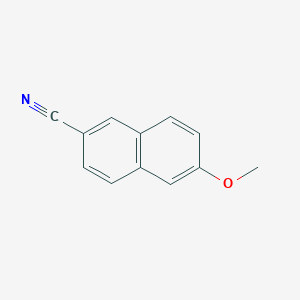

Chemical Structure of 2-Cyano-6-methoxynaphthalene

Caption: Chemical structure of 2-Cyano-6-methoxynaphthalene.

Experimental Workflow for Structural Elucidation

Caption: Workflow for synthesis and structural analysis.

Hypothetical Signaling Pathway for Anticancer Activity

This diagram illustrates a generalized pathway that could be investigated for naphthalene derivatives, as specific pathways for 2-Cyano-6-methoxynaphthalene are unknown.

Caption: Potential mechanism of anticancer action.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound 98 67886-70-8 [sigmaaldrich.com]

- 3. 6-メトキシ-2-ナフトニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data interpretation for 6-Methoxy-2-naphthonitrile (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Methoxy-2-naphthonitrile (CAS No. 67886-70-8), a key intermediate in the synthesis of various organic compounds.[1] The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization and quality control in research and development settings.

Molecular Structure and Spectroscopic Overview

This compound possesses a naphthalene core, substituted with a methoxy (-OCH₃) group at the 6-position and a nitrile (-C≡N) group at the 2-position. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is detailed in the subsequent sections.

Molecular Formula: C₁₂H₉NO Molecular Weight: 183.21 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent like CDCl₃ are presented below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-donating effect of the methoxy group and the electron-withdrawing nature of the nitrile group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.8 - 7.9 | d | ~8.5 |

| H-3 | 7.5 - 7.6 | d | ~8.5 |

| H-4 | 7.9 - 8.0 | s | - |

| H-5 | 7.2 - 7.3 | dd | ~8.8, 2.4 |

| H-7 | 7.1 - 7.2 | d | ~2.4 |

| H-8 | 7.7 - 7.8 | d | ~8.8 |

| -OCH₃ | 3.9 - 4.0 | s | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The chemical shifts are predicted based on the effects of the substituents on the naphthalene ring. Nitrile carbons typically appear in the 115-130 ppm range.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 128 - 130 |

| C-2 | 108 - 110 |

| C-3 | 129 - 131 |

| C-4 | 132 - 134 |

| C-4a | 126 - 128 |

| C-5 | 120 - 122 |

| C-6 | 158 - 160 |

| C-7 | 106 - 108 |

| C-8 | 130 - 132 |

| C-8a | 136 - 138 |

| -C≡N | 118 - 120 |

| -OCH₃ | 55 - 56 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for this compound are from the nitrile and methoxy groups, as well as the aromatic ring. For aromatic nitriles, the C≡N stretching peak is typically found between 2240 and 2220 cm⁻¹.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~3050 | Aromatic C-H | Stretching | Medium |

| ~2950, ~2850 | Aliphatic C-H (-OCH₃) | Stretching | Medium |

| ~2230 | Nitrile (-C≡N) | Stretching | Strong, Sharp |

| ~1600, ~1500 | Aromatic C=C | Stretching | Medium-Strong |

| ~1250 | Aryl-O | Asymmetric Stretching | Strong |

| ~1030 | Aryl-O | Symmetric Stretching | Medium |

| ~850 | Aromatic C-H | Out-of-plane Bending | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 183.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment | Notes |

| 183 | [C₁₂H₉NO]⁺ | Molecular Ion (M⁺) |

| 168 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 155 | [M - CO]⁺ or [M - N₂]⁺ (less likely) | Loss of carbon monoxide |

| 140 | [M - CH₃ - CO]⁺ | Sequential loss of methyl and carbon monoxide |

| 114 | [C₈H₆]⁺ | Fragmentation of the naphthalene ring |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer : Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.

-

Capping and Cleaning : Cap the NMR tube and wipe the outside with a lint-free tissue dampened with ethanol to remove any dust or fingerprints.

-

Acquisition : Insert the sample into the NMR spectrometer. The experiment typically involves locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data using appropriate pulse sequences and parameters.

IR Spectrum Acquisition (ATR-FTIR)

-

Sample Preparation : Place a small amount of the solid this compound sample directly onto the diamond crystal of the ATR accessory.

-

Pressure Application : Apply uniform pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Background Collection : Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Collection : Collect the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrum Acquisition (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization : In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate key workflows and molecular interpretations.

Caption: Workflow for Spectroscopic Data Interpretation.

Caption: Predicted MS Fragmentation of this compound.

Caption: Key Infrared Absorption Regions.

References

An In-depth Technical Guide to the Physical Properties of 6-Methoxy-2-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 6-Methoxy-2-naphthonitrile, specifically its melting and boiling points. This document includes quantitative data, comprehensive experimental protocols for the determination of these properties, and a logical diagram illustrating the informational structure.

Core Physical Properties

This compound, also known as 2-Cyano-6-methoxynaphthalene, is a chemical compound with the linear formula CH₃OC₁₀H₆CN. Its physical characteristics are crucial for its handling, purification, and application in various research and development settings.

Data Presentation

The experimentally determined melting and boiling points for this compound are summarized in the table below for clear and easy reference.

| Physical Property | Value | Conditions |

| Melting Point | 106-107 °C | (lit.)[1] |

| Boiling Point | 205-208 °C | at 14 mmHg (lit.)[1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. It is a critical indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range[2][3].

Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp or DigiMelt):

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm[3][4]. The tube is then tapped gently to ensure the sample is compact at the sealed bottom[2][4].

-

Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus[4].

-

Approximate Melting Point Determination: A rapid heating rate (10-20 °C per minute) is initially used to determine an approximate melting range[2].

-

Accurate Melting Point Determination: The apparatus is allowed to cool. A fresh sample is then heated to a temperature about 15-20 °C below the approximate melting point[2][4]. The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium[2].

-

Observation and Recording: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure[5][6]. This property is fundamental for the characterization and purification of liquid substances.

Micro Boiling Point Determination using a Thiele Tube:

This method is suitable for small quantities of a substance.

-

Sample Preparation: A small amount (a few milliliters) of the substance is placed in a small test tube or fusion tube[6][7].

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid[6][8].

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a Thiele tube containing a high-boiling point liquid such as mineral oil[6][8][9].

-

Heating: The side arm of the Thiele tube is gently and continuously heated, which allows for uniform heating of the oil bath through convection[6][8].

-

Observation: As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube[8][9].

-

Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point[6][8]. It is also important to record the atmospheric pressure as the boiling point is pressure-dependent[5].

Logical Relationships

The following diagram illustrates the hierarchical relationship of the information presented in this guide.

Caption: Information Hierarchy for Physical Property Analysis.

References

- 1. 6-メトキシ-2-ナフトニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chymist.com [chymist.com]

Technical Guide: Physicochemical Characteristics of 2-Cyano-6-methoxynaphthalene (CAS 67886-70-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the organic compound with CAS number 67886-70-8, identified as 2-Cyano-6-methoxynaphthalene. This compound is a notable intermediate in the synthesis of various pharmaceuticals, most significantly as a precursor to the non-steroidal anti-inflammatory drug (NSAID), Naproxen.

Core Physicochemical Data

The fundamental physicochemical properties of 2-Cyano-6-methoxynaphthalene have been compiled from various sources and are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Chemical Name | 2-Cyano-6-methoxynaphthalene | [1][2] |

| Synonyms | 6-Methoxy-2-naphthonitrile, 2-Naphthalenecarbonitrile, 6-methoxy- | [2][3] |

| CAS Number | 67886-70-8 | [2][4] |

| Molecular Formula | C₁₂H₉NO | [1][3] |

| Molecular Weight | 183.21 g/mol | [2][4] |

| Appearance | Solid | [1] |

| Melting Point | 103 °C / 106-107 °C | [1][2] |

| Boiling Point | 205-208 °C at 14 Torr (mmHg) | [1][2] |

| Flash Point | 106 °C | [4] |

| SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C#N | [2][4] |

| InChI | 1S/C12H9NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,1H3 | [2] |

| InChI Key | SWEFYGCKCMJSPD-UHFFFAOYSA-N | [2] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of solid organic compounds like 2-Cyano-6-methoxynaphthalene. These protocols are based on widely accepted standards to ensure reproducibility and accuracy.

Melting Point Determination

The melting point of 2-Cyano-6-methoxynaphthalene can be determined using the capillary tube method as outlined in ASTM E324.[1][5] This method is suitable for organic chemicals with melting points between 30 and 250°C.[1]

Methodology:

-

Sample Preparation: A small, representative sample of the crystalline solid is finely powdered and dried.[6]

-

Capillary Tube Packing: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a depth of 3-4 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a calibrated thermometer or an automated detection system.[7]

-

Heating and Observation: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the last solid crystal melts is the final melting point. The range between these two temperatures is the melting range.[1] A narrow melting range is indicative of high purity.[5]

Boiling Point Determination under Reduced Pressure

Given that 2-Cyano-6-methoxynaphthalene's boiling point is provided at a reduced pressure (14 Torr), a method such as ASTM D2879, which uses an isoteniscope to determine the vapor pressure-temperature relationship, is appropriate.[2][3][4][8] This method is applicable to liquids with vapor pressures between 133 Pa (1.0 Torr) and 101.3 kPa (760 Torr).[3][8]

Methodology:

-

Apparatus: An isoteniscope, a specialized glass apparatus, is used. It is connected to a vacuum pump, a manometer, and a temperature-controlled bath.[4]

-

Sample Introduction: A sample of the substance is placed in the isoteniscope. For a solid, it would be melted before or during the initial stages of the experiment.

-

Degassing: The sample is heated and the system is evacuated to remove any dissolved gases.[4]

-

Vapor Pressure Measurement: The sample is brought to a series of controlled temperatures. At each temperature, the system is allowed to reach equilibrium, and the vapor pressure of the substance is measured using the manometer.[4]

-

Boiling Point Determination: The boiling point at a specific pressure is the temperature at which the vapor pressure of the substance equals the applied pressure. A plot of the logarithm of vapor pressure versus the inverse of the absolute temperature (a Clausius-Clapeyron plot) can be constructed to determine the boiling point at any desired pressure within the experimental range.

Flash Point Determination

The flash point of a solid can be determined using a closed-cup method. ASTM D56 (Tag Closed Cup Tester) or ASTM D93 (Pensky-Martens Closed Cup Tester) are standard methods.[9][10] For a solid, the sample would be heated until it becomes a liquid to perform the test.[11]

Methodology (based on ASTM D93):

-

Apparatus: A Pensky-Martens closed-cup tester is used, which consists of a test cup with a lid, a stirring mechanism, and an ignition source.[10][12]

-

Sample Preparation: The solid sample is placed in the test cup and heated until it melts and becomes liquid.[11]

-

Heating and Stirring: The sample is heated at a slow, constant rate while being stirred to ensure uniform temperature distribution.[9][12]

-

Ignition Test: At specified temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid.[9][12]

-

Flash Point Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a brief flash.[9][11] The observed flash point is then corrected for barometric pressure.[9]

Logical Workflow: Synthesis of Naproxen

As a key intermediate, 2-Cyano-6-methoxynaphthalene is a starting point for the synthesis of Naproxen. The following diagram illustrates a simplified logical workflow for this chemical transformation. The primary step involves the hydrolysis of the nitrile group to a carboxylic acid.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D2879 - eralytics [eralytics.com]

- 3. store.astm.org [store.astm.org]

- 4. petrolube.com [petrolube.com]

- 5. infinitalab.com [infinitalab.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. store.astm.org [store.astm.org]

- 9. delltech.com [delltech.com]

- 10. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 11. cala.ca [cala.ca]

- 12. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

Solubility profile of 2-Cyano-6-methoxynaphthalene in various organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 2-Cyano-6-methoxynaphthalene in various organic solvents. A comprehensive review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound. Consequently, this document provides a detailed, generalized experimental protocol for determining the equilibrium solubility of a compound such as 2-Cyano-6-methoxynaphthalene, which is a crucial parameter for its handling, formulation, and application in research and drug development. This guide is intended to provide researchers with the necessary methodology to generate this data in their own laboratories.

Introduction

Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for 2-Cyano-6-methoxynaphthalene in various organic solvents. To facilitate future research, the following table is provided as a template for researchers to populate as they determine the solubility of this compound.

Table 1: Solubility of 2-Cyano-6-methoxynaphthalene in Various Organic Solvents (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

|---|---|---|---|---|

| e.g., Ethanol | e.g., 25 | Data not available | Data not available | e.g., Shake-Flask |

| e.g., Acetone | e.g., 25 | Data not available | Data not available | e.g., Shake-Flask |

| e.g., Toluene | e.g., 25 | Data not available | Data not available | e.g., Shake-Flask |

| e.g., DMSO | e.g., 25 | Data not available | Data not available | e.g., Shake-Flask |

| e.g., Methanol | e.g., 25 | Data not available | Data not available | e.g., Shake-Flask |

Experimental Protocol for Solubility Determination

The following section details a generalized protocol for determining the equilibrium solubility of a solid compound in an organic solvent using the isothermal shake-flask method, which is considered the "gold standard" for solubility measurements.

3.1. Principle

The shake-flask method involves mixing an excess amount of the solid solute (2-Cyano-6-methoxynaphthalene) with a specific solvent and agitating the mixture at a constant temperature until equilibrium is achieved. At equilibrium, the concentration of the solute in the solvent is constant and represents its solubility at that temperature. The concentration is then determined by a suitable analytical method.

3.2. Materials and Equipment

-

2-Cyano-6-methoxynaphthalene (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

3.3. Procedure

-

Preparation: Add an excess amount of solid 2-Cyano-6-methoxynaphthalene to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials securely and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of 2-Cyano-6-methoxynaphthalene in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result can be expressed in various units such as mg/mL or mol/L.

3.4. Analytical Method Validation

The chosen analytical method for quantification (e.g., HPLC-UV) should be validated for linearity, accuracy, and precision to ensure reliable solubility measurements. This typically involves preparing a calibration curve from standard solutions of known concentrations.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method.

The Strategic Role of 6-Methoxy-2-naphthonitrile in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-naphthonitrile, a versatile bifunctional molecule, has emerged as a critical building block in the landscape of organic synthesis. Its unique structure, featuring a methoxy-activated naphthalene core and a reactive nitrile group, offers a strategic entry point for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the chemical properties, key synthetic transformations, and significant applications of this compound, with a particular focus on its pivotal role in the synthesis of high-value pharmaceutical agents. Detailed experimental protocols for seminal reactions, quantitative data summaries, and visual representations of synthetic and biological pathways are presented to serve as a comprehensive resource for professionals in the field.

Introduction

The naphthalene scaffold is a privileged motif in medicinal chemistry, appearing in numerous blockbuster drugs and biologically active compounds. The strategic functionalization of this core structure is paramount to modulating the pharmacological properties of the resulting molecules. This compound presents itself as an ideal starting material for such endeavors. The methoxy group at the 6-position activates the naphthalene ring towards electrophilic substitution and provides a handle for further modification, while the nitrile group at the 2-position is a versatile functional group that can be readily converted into a wide array of other functionalities, including carboxylic acids, aldehydes, amines, and ketones. This dual reactivity makes this compound a highly valuable and cost-effective precursor in multi-step synthetic sequences. This guide will illuminate the synthetic utility of this important building block.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

| CAS Number | 67886-70-8 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 106-107 °C |

| Boiling Point | 205-208 °C at 14 mmHg |

| Solubility | Soluble in common organic solvents such as chloroform and methanol. |

Key Synthetic Applications and Transformations

The synthetic prowess of this compound is most prominently demonstrated in its application as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), Naproxen, and Nabumetone.

Synthesis of Naproxen Precursors

While multiple synthetic routes to Naproxen exist, many converge on the key intermediate 2-acetyl-6-methoxynaphthalene. Although not a direct transformation of the nitrile, understanding this pathway is crucial as this compound can be envisioned as a precursor to the corresponding carboxylic acid or other intermediates in alternative synthetic designs. A common industrial synthesis begins with 2-methoxynaphthalene.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methoxynaphthalene

This procedure outlines the synthesis of 2-acetyl-6-methoxynaphthalene, a direct precursor to Naproxen.

-

Materials: 2-methoxynaphthalene, anhydrous aluminum chloride, acetyl chloride, dry nitrobenzene, chloroform, methanol, concentrated hydrochloric acid.

-

Procedure:

-

To a stirred solution of anhydrous aluminum chloride (43 g, 0.32 mol) in dry nitrobenzene (200 mL) in a three-necked flask, add finely ground 2-methoxynaphthalene (39.5 g, 0.250 mol).

-

Cool the mixture to approximately 5°C using an ice bath.

-

Add redistilled acetyl chloride (25 g, 0.32 mol) dropwise over 15-20 minutes, maintaining the internal temperature between 10.5 and 13°C.

-

Continue stirring in the ice bath for 2 hours after the addition is complete.

-

Allow the mixture to stand at room temperature for at least 12 hours.

-

Pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 mL).

-

Transfer the two-phase mixture to a separatory funnel with the aid of chloroform (50 mL).

-

Separate the organic layer and wash it with three 100-mL portions of water.

-

Remove the nitrobenzene and chloroform via steam distillation.

-

Dissolve the solid residue in chloroform, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation followed by recrystallization from methanol.

-

-

Yield: 22.5–24 g (45–48%) of white, crystalline 2-acetyl-6-methoxynaphthalene.

The resulting 2-acetyl-6-methoxynaphthalene can then be converted to Naproxen through various established methods, such as the Willgerodt-Kindler reaction followed by hydrolysis and resolution.

Synthesis of Nabumetone Precursors

Nabumetone is another important NSAID whose synthesis can be traced back to precursors derivable from the 6-methoxy-2-naphthalene scaffold. A key intermediate for Nabumetone is 6-methoxy-2-naphthaldehyde.

Experimental Protocol: Synthesis of 6-Methoxy-2-naphthaldehyde from 2-Acetyl-6-methoxynaphthalene

This protocol describes a method for the oxidation of 2-acetyl-6-methoxynaphthalene to the corresponding aldehyde.

-

Materials: 2-acetyl-6-methoxynaphthalene, sodium hypochlorite solution, methanol, sulfuric acid, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), manganese dioxide (MnO₂), ethyl acetate.

-

Procedure:

-

Treat 2-acetyl-6-methoxynaphthalene with sodium hypochlorite to form 6-methoxy-2-naphthoic acid.

-

Esterify the resulting carboxylic acid using methanol and a catalytic amount of sulfuric acid to yield methyl 6-methoxy-2-naphthoate.

-

Reduce the ester to 6-methoxy-2-naphthyl methanol using a reducing agent such as Red-Al.

-

Perform a selective oxidation of the primary alcohol to 6-methoxy-2-naphthaldehyde using activated manganese dioxide in a suitable solvent like ethyl acetate.

-

-

Yield: An overall yield of approximately 73% for the four-step process has been reported[1].

The 6-methoxy-2-naphthaldehyde can then be converted to Nabumetone through an aldol condensation with acetone followed by reduction.

Direct Transformations of the Nitrile Group

The true versatility of this compound as a building block lies in the diverse reactions of the nitrile functional group.

The hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation, providing access to 6-methoxy-2-naphthoic acid, a key intermediate and the active metabolite of Nabumetone. This reaction is typically carried out under acidic or basic conditions.

Conceptual Protocol: Hydrolysis of this compound

-

Reagents: this compound, a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH), water, and a suitable solvent (e.g., ethanol).

-

General Procedure:

-

A mixture of this compound and an aqueous solution of a strong acid or base is heated under reflux for several hours.

-

The reaction progress is monitored by techniques such as TLC or HPLC.

-

Upon completion, the reaction mixture is cooled and acidified (if basic hydrolysis was performed) or neutralized to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and purified by recrystallization.

-

| Reaction | Reagents | Conditions | Product | Yield |

| Hydrolysis | H₂SO₄, H₂O or NaOH, H₂O | Reflux | 6-Methoxy-2-naphthoic acid | High |

The reduction of the nitrile group provides a route to primary amines, which are valuable intermediates for the synthesis of a wide range of nitrogen-containing compounds.

Conceptual Protocol: Reduction of this compound

-

Reagents: this compound, a reducing agent (e.g., LiAlH₄, H₂/Raney Nickel), and an anhydrous ether solvent (for LiAlH₄) or an alcohol (for catalytic hydrogenation).

-

General Procedure (using LiAlH₄):

-

A solution of this compound in an anhydrous ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting salts are filtered off, and the organic layer is dried and concentrated to afford the crude amine.

-

Purification can be achieved by distillation or chromatography.

-

| Reaction | Reagents | Conditions | Product | Yield |

| Reduction | LiAlH₄ in THF or H₂/Raney Ni | Varies | (6-Methoxy-2-naphthyl)methanamine | Generally high |

The reaction of nitriles with Grignard reagents followed by hydrolysis offers a powerful method for the synthesis of ketones.

Conceptual Protocol: Grignard Reaction with this compound

-

Reagents: this compound, a Grignard reagent (e.g., R-MgBr), an anhydrous ether solvent, and an aqueous acid for workup.

-

General Procedure:

-

The Grignard reagent is added to a solution of this compound in an anhydrous ether under an inert atmosphere.

-

The reaction mixture is stirred, often at room temperature or with gentle heating, to form the intermediate imine salt.

-

The reaction is quenched by the addition of an aqueous acid (e.g., HCl), which hydrolyzes the imine salt to the corresponding ketone.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is typically performed by chromatography or recrystallization.

-

| Reaction | Reagents | Conditions | Product | Yield |

| Grignard Reaction | 1. R-MgBr in ether; 2. H₃O⁺ | Varies | 1-(6-Methoxy-2-naphthyl)-1-alkanone | Moderate to high |

Biological Significance of Derived Molecules

The primary therapeutic relevance of compounds derived from this compound stems from their activity as non-steroidal anti-inflammatory drugs.

Mechanism of Action of Naproxen and Nabumetone

Naproxen and the active metabolite of Nabumetone, 6-methoxy-2-naphthylacetic acid (6-MNA), exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3][4][5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] Nabumetone itself is a prodrug that is converted to its active metabolite, 6-MNA, in the liver.[2][7] This active metabolite is a preferential inhibitor of COX-2.[2][7]

Signaling Pathway of COX Inhibition by NSAIDs

Caption: Mechanism of action of NSAIDs like Naproxen and 6-MNA.

Synthetic Workflow Diagrams

Visualizing the synthetic pathways provides a clear overview of the strategic use of this compound and its related precursors.

Synthetic Pathway to Naproxen Precursor

Caption: Synthesis of a key precursor for Naproxen.

General Transformations of this compound

Caption: Key transformations of the nitrile group.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its readily available nature, coupled with the versatile reactivity of both the naphthalene core and the nitrile functionality, has cemented its status as a cornerstone building block, particularly in the pharmaceutical industry. The synthesis of high-profile drugs such as Naproxen and Nabumetone underscores its industrial relevance. As the quest for novel bioactive molecules continues, the strategic application of this compound is poised to play an increasingly significant role in the efficient and innovative construction of complex chemical entities. This guide has provided a comprehensive overview of its properties, applications, and synthetic transformations, intended to empower researchers and developers in their pursuit of new chemical frontiers.

References

- 1. caod.oriprobe.com [caod.oriprobe.com]

- 2. What is the mechanism of Nabumetone? [synapse.patsnap.com]

- 3. Naproxen - Proteopedia, life in 3D [proteopedia.org]

- 4. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Naproxen - Wikipedia [en.wikipedia.org]

- 6. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nabumetone - Wikipedia [en.wikipedia.org]

The Versatile Scaffold: Unlocking the Potential of 6-Methoxy-2-naphthonitrile in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-methoxynaphthalene moiety, a core component of the widely-used non-steroidal anti-inflammatory drug (NSAID) naproxen, represents a privileged scaffold in medicinal chemistry. Its nitrile derivative, 6-Methoxy-2-naphthonitrile, serves as a versatile building block for the synthesis of a diverse array of compounds with significant therapeutic potential. This technical guide explores the burgeoning applications of this compound in the discovery and development of novel therapeutic agents. We delve into its role as a precursor to potent anticancer, anti-inflammatory, and kinase-inhibiting molecules. This document provides a comprehensive overview of the synthesis of bioactive derivatives, quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to empower researchers in their quest for next-generation therapeutics.

Introduction: The Significance of the 6-Methoxynaphthalene Core

The naphthalene ring system is a fundamental aromatic scaffold found in numerous biologically active natural products and synthetic drugs.[1] Its rigid, planar structure provides an excellent platform for the precise spatial orientation of functional groups, facilitating interactions with biological targets. The introduction of a methoxy group at the 6-position and a nitrile at the 2-position of the naphthalene core, as in this compound, offers several advantages for drug design. The methoxy group can enhance metabolic stability and modulate the electronic properties of the ring system, while the nitrile group is a versatile functional handle that can be transformed into various other functionalities or participate directly in binding interactions with target proteins.

Historically, the 6-methoxynaphthalene scaffold is most famously associated with Naproxen , a widely used NSAID. This association underscores the inherent potential of this chemical framework to yield compounds with favorable pharmacological properties. This guide will demonstrate that the utility of the 6-methoxynaphthalene core, and specifically its nitrile derivative, extends far beyond anti-inflammatory applications, with significant promise in oncology and the targeted inhibition of key cellular signaling pathways.

Potential Therapeutic Applications

This compound is a key intermediate in the synthesis of a multitude of compounds with diverse biological activities. The following sections highlight its potential applications in key therapeutic areas.

Anticancer Activity

The 6-methoxynaphthalene scaffold has been extensively explored as a pharmacophore for the development of novel anticancer agents. Derivatives synthesized from or containing this moiety have demonstrated potent cytotoxic effects against a range of cancer cell lines through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways.

The following tables summarize the in vitro cytotoxic activity of various derivatives incorporating the 6-methoxynaphthalene scaffold.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted triazole spirodienones | Compound 6a (R¹=Naphthyl, R²=Phenyl) | MDA-MB-231 (Breast) | 0.03 | [1][2] |

| HeLa (Cervical) | 0.07 | [1][2] | ||

| A549 (Lung) | 0.08 | [1][2] | ||

| 6-Acetylnaphthalene-2-sulfonamide Derivatives | Compound 5b (N-Aryl = 4-Chlorophenyl) | MCF7 (Breast) | 8.58 | [2] |

| Compound 5e (N-Heteroaryl = Thiazol-2-yl) | MCF7 (Breast) | 9.01 | [2] | |

| Aminobenzylnaphthols | MMZ-45AA | BxPC-3 (Pancreatic) | 13.26 (72h) | [3] |

| MMZ-140C | HT-29 (Colorectal) | 11.55 (72h) | [3] | |

| MMZ-140C | BxPC-3 (Pancreatic) | 30.15 (24h) | [3] | |

| MMZ-45B | HT-29 (Colorectal) | 31.78 (24h) | [3] | |

| Naphthalene-Chalcone Hybrids | Compound 2j | A549 (Lung) | 7.835 | [4] |

Anti-inflammatory Activity

Given its structural relationship to naproxen, it is not surprising that derivatives of this compound are being investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate the acute anti-inflammatory potential of novel compounds.

Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The naphthalene scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors.

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| Naphthalene-Chalcone Hybrids (Compound 2j) | VEGFR-2 | 0.098 | [4] |

| Naphthalene Derivatives (SMY002) | STAT3 | (Direct interaction demonstrated) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of compounds derived from this compound.

Synthesis of 6-Methoxy-2-naphthaldehyde (A Key Intermediate)

6-Methoxy-2-naphthaldehyde is a crucial intermediate for the synthesis of many bioactive naphthalene derivatives. A common synthetic route is as follows:

-

Bromination of 2-Methoxynaphthalene: To a solution of 2-methoxynaphthalene in glacial acetic acid, bromine is added dropwise at a controlled temperature (below 30°C). The reaction mixture is stirred at room temperature to yield 6-bromo-2-methoxynaphthalene.[7]

-

Formylation: The resulting 6-bromo-2-methoxynaphthalene is then reacted with N,N-dimethylformamide (DMF) to introduce the aldehyde group, yielding 6-methoxy-2-naphthaldehyde.[7]

-

Alternative Route: An alternative synthesis involves the treatment of 2-acetyl-6-methoxynaphthalene with sodium hypochlorite to form 6-methoxy-2-naphthoic acid. This is followed by esterification, reduction to the corresponding alcohol, and subsequent selective oxidation with MnO2 to afford 6-methoxy-2-naphthaldehyde.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The existing medium is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.[9]

-

MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[2]

Carrageenan-Induced Paw Edema Assay in Rats

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.

-

Animal Dosing: The test compound or vehicle is administered to rats, typically via oral gavage or intraperitoneal injection.[10][11]

-

Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[10][11][12]

-

Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[11]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ADP produced as a result of the kinase reaction, which is inversely proportional to the luminescence signal.

-

Compound Dilution: A serial dilution of the test compound is prepared in DMSO.

-

Kinase Reaction Setup: In a 96-well plate, the test compound, the target kinase, and a suitable substrate are added to a kinase assay buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at 30°C for a specified time (e.g., 60 minutes).[13]

-

ADP Detection: An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.[13]

-

Luminescence Generation: A Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal.[13]

-

Signal Measurement: The luminescence of each well is measured using a plate reader. The IC50 value is determined from the dose-response curve.[13]

Signaling Pathways and Mechanisms of Action

The anticancer effects of 6-methoxynaphthalene derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of targeted therapies.

IL-6/JAK2/STAT3 Signaling Pathway

Certain naphthalene-sulfonamide hybrids have been shown to exert their anticancer effects by downregulating the IL-6/JAK2/STAT3 signaling pathway in breast cancer cells.[2] This pathway is frequently hyperactivated in cancer and plays a key role in tumor growth and proliferation.

Caption: IL-6/JAK2/STAT3 signaling pathway and its inhibition by naphthalene derivatives.

Experimental Workflow for Anticancer Drug Discovery

The process of identifying and validating novel anticancer agents from a library of synthetic compounds typically follows a well-defined workflow.

Caption: A general experimental workflow for the discovery of anticancer agents.

Conclusion and Future Perspectives

This compound has emerged as a highly valuable and versatile starting material in medicinal chemistry. Its utility as a scaffold for the synthesis of potent anticancer, anti-inflammatory, and kinase-inhibiting agents is well-documented. The structure-activity relationship studies of its derivatives continue to provide crucial insights for the rational design of new and improved therapeutic agents.

Future research in this area should focus on several key aspects:

-

Expansion of the Chemical Space: The synthesis and biological evaluation of a broader range of derivatives of this compound are warranted to explore new therapeutic applications.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will be crucial for the development of targeted therapies with improved efficacy and reduced side effects.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

References

- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 8. caod.oriprobe.com [caod.oriprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. inotiv.com [inotiv.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. benchchem.com [benchchem.com]

Safety, handling, and hazard information for 2-Cyano-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and hazard information for 2-Cyano-6-methoxynaphthalene. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from closely related naphthalene derivatives, general knowledge of aromatic nitriles, and available experimental protocols. This guide is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and implement safe handling practices.

Chemical and Physical Properties

2-Cyano-6-methoxynaphthalene is a substituted naphthalene compound. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 67886-70-8 | [1][2] |

| Molecular Formula | C₁₂H₉NO | |

| Molecular Weight | 183.21 g/mol | |

| Melting Point | 106-107 °C | [1] |

| Boiling Point | 205-208 °C at 14 mm Hg | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

Hazard Identification and Toxicity Profile

General Hazards of Aromatic Nitriles:

-

Organic nitriles can be toxic and may release cyanide in the body. The toxicity of nitriles can vary significantly based on their chemical structure.[3][4][5][6]

-

Exposure routes include inhalation, ingestion, and skin absorption.[5]

-

Symptoms of nitrile poisoning can be similar to cyanide poisoning and may include neurological, hepatic, cardiovascular, and gastrointestinal disorders.[4]

Inferred Hazards based on Related Naphthalene Derivatives:

-

2-Methoxynaphthalene , a related compound, is considered a hazardous substance.[7] It can be harmful if ingested and is very toxic to aquatic life.[7]

-

2-Acetyl-6-methoxynaphthalene may cause eye, skin, and respiratory tract irritation.[8]

Based on this information, 2-Cyano-6-methoxynaphthalene should be handled as a hazardous substance with potential for irritation and toxicity.

Handling and Storage

Prudent laboratory practices should be employed when handling 2-Cyano-6-methoxynaphthalene.

| Aspect | Recommendation |

| Ventilation | Use in a well-ventilated area, preferably in a chemical fume hood.[7][8] |

| Personal Protective Equipment (PPE) | - Safety glasses or goggles.- Chemical-resistant gloves.- Laboratory coat. |

| Hygiene | - Avoid contact with skin, eyes, and clothing.- Wash hands thoroughly after handling.- Do not eat, drink, or smoke in the laboratory.[7] |

| Storage | - Store in a tightly closed container.- Keep in a cool, dry, and well-ventilated area.- Store away from incompatible materials such as strong oxidizing agents.[8] |

First Aid and Emergency Procedures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Seek immediate medical attention.[8] |

Fire Fighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides when heated to decomposition.

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Experimental Protocols

The following is a reported synthesis method for 2-Cyano-6-methoxynaphthalene.

Synthesis of 2-Cyano-6-methoxynaphthalene: [10]

-

Reactants: 2-bromo-6-methoxynaphthalene, copper(I) cyanide, and N-methyl-2-pyrrolidone.

-

Procedure:

-

A mixture of 2-bromo-6-methoxynaphthalene (2.00 g), copper(I) cyanide (1.80 g), and N-methyl-2-pyrrolidone (35 mL) is stirred and refluxed at 202 °C for 40 minutes.[10]

-

After cooling to room temperature, CHCl₃ (100 mL) and H₂O (100 mL) are added.[10]

-

The organic layer is separated, dried, and the solvent is evaporated.[10]

-

N-methyl-2-pyrrolidone is removed by distillation under reduced pressure.[10]

-

The residue is purified by column chromatography on silica gel (eluent: hexane:toluene = 1:2) to yield 2-cyano-6-methoxynaphthalene.[10]

-

Visualizations

Experimental Workflow for Synthesis

References

- 1. 2-CYANO-6-METHOXYNAPHTHALENE | 67886-70-8 [chemicalbook.com]

- 2. 2-CYANO-6-METHOXYNAPHTHALENE | 67886-70-8 [amp.chemicalbook.com]

- 3. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

Methodological & Application

Detailed Synthesis Protocol for 6-Methoxy-2-naphthonitrile

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 6-Methoxy-2-naphthonitrile, a key intermediate in the preparation of various pharmacologically active molecules. The protocol outlines a two-step synthesis commencing with the bromination of 2-methoxynaphthalene to yield 6-bromo-2-methoxynaphthalene, followed by a cyanation reaction to produce the target compound. The methodologies presented are based on established and reliable procedures, ensuring reproducibility.

Physicochemical Properties and Safety Data

This compound is a white to off-white crystalline solid. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Experimental Protocols

The synthesis of this compound is presented in two main stages: the preparation of the intermediate, 6-bromo-2-methoxynaphthalene, and its subsequent conversion to the final product.

Step 1: Synthesis of 6-Bromo-2-methoxynaphthalene

This procedure outlines the bromination of 2-methoxynaphthalene.

Materials:

-

2-Methoxynaphthalene

-

Glacial Acetic Acid

-

Bromine

-

Tin powder

-

Ethyl Acetate

-

Water

Equipment:

-

200 mL three-necked flask

-

Mechanical stirrer

-

Ice bath

-

Heating mantle with a reflux condenser

-

Filtration apparatus

Procedure:

-

In a 200 mL three-necked flask equipped with a mechanical stirrer, add 20 mL of glacial acetic acid, followed by 5 g (31.6 mmol) of 2-methoxynaphthalene.

-

Cool the flask in an ice bath to maintain the reaction temperature below 30°C.

-

Slowly add a mixture of 10 g (63.2 mmol) of bromine and 10 mL of glacial acetic acid to the reaction solution dropwise.

-

After the addition is complete, continue stirring at room temperature for 1 hour.

-

To the reaction mixture, add 15 mL of water and slowly heat to reflux.

-

Add 5.5 g (46.2 mmol) of tin powder in portions while maintaining reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and add 100 mL of water.

-

Filter the resulting precipitate and recrystallize the filter cake from ethyl acetate to obtain 6-bromo-2-methoxynaphthalene as a white solid.

Step 2: Synthesis of this compound

This protocol details the cyanation of 6-bromo-2-methoxynaphthalene using copper(I) cyanide.

Materials:

-

6-Bromo-2-methoxynaphthalene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Ferric chloride

-

Hydrochloric acid (20%)

-

Toluene

-

Sodium hydroxide solution (10%)

-

Water

Equipment:

-

Reaction flask with a reflux condenser and mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a suitable reaction flask, add 10 parts by weight of 6-bromo-2-methoxynaphthalene and 15 parts by volume of N,N-dimethylformamide.

-

Heat the mixture to reflux with stirring.

-

Add 5 parts by weight of copper(I) cyanide to the refluxing solution and continue to reflux for 4 hours.

-

After cooling to 100°C, add a solution of 10 parts by weight of ferric chloride in 4 parts by volume of water and 6 parts by volume of 20% hydrochloric acid.

-

Maintain the temperature at 60-70°C for 20 minutes with stirring.

-

Separate the precipitated product by filtration and wash thoroughly with water.

-

Dissolve the crude product in toluene and wash the organic layer with a 10% sodium hydroxide solution, followed by water until neutral.

-

Dry the toluene solution over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield crude this compound.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

| Parameter | 6-Bromo-2-methoxynaphthalene | This compound |

| Molecular Formula | C₁₁H₉BrO | C₁₂H₉NO |

| Molecular Weight | 237.09 g/mol | 183.21 g/mol |

| Yield | 89.4% | High |

| Melting Point | 103-105°C | 106-107°C |

| Boiling Point | Not specified | 205-208°C at 14 mmHg |

| Appearance | White solid | White to off-white crystalline solid |

| CAS Number | 5111-65-9 | 67886-70-8 |

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic pathway for this compound.

Application Notes and Protocols: 6-Methoxy-2-naphthonitrile as a Key Intermediate in Naproxen Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, utilizing 6-methoxy-2-naphthonitrile as a key starting intermediate. The synthetic strategy involves a two-stage process: the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by a multi-step conversion to introduce the propionic acid moiety characteristic of Naproxen.

Overview of the Synthetic Pathway

The synthesis of Naproxen from this compound is a versatile approach that leverages a readily available starting material. The overall transformation can be outlined as follows:

-

Hydrolysis: Conversion of this compound to 6-methoxy-2-naphthoic acid.

-

Functional Group Transformation and Chain Elongation: A multi-step sequence to transform the carboxylic acid into the final propionic acid derivative, Naproxen.

This application note will provide detailed protocols for each stage, including quantitative data where available, and visual representations of the synthetic workflow.

Stage 1: Hydrolysis of this compound

The initial and crucial step is the hydrolysis of the nitrile group in this compound to a carboxylic acid. This can be achieved under either acidic or alkaline conditions. Both methods are effective, and the choice may depend on the availability of reagents and the desired workup procedure.

Protocol 1: Alkaline Hydrolysis

Alkaline hydrolysis is a common and effective method for the conversion of nitriles to carboxylic acids. The reaction proceeds via the formation of a carboxylate salt, which is then acidified to yield the free carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.

-

Addition of Base: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 2-3 equivalents), to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for several hours (typically 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Acidification: After completion of the reaction, cool the mixture to room temperature. If an organic solvent was used, remove it under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Precipitation: Carefully acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), until the pH is acidic (pH 2-3). This will precipitate the 6-methoxy-2-naphthoic acid.

-